Product packaging for 3-(Piperidin-3-yl)butanoic acid(Cat. No.:CAS No. 1334486-36-0)

3-(Piperidin-3-yl)butanoic acid

Cat. No.: B1469751
CAS No.: 1334486-36-0
M. Wt: 171.24 g/mol
InChI Key: DXUVFXUATDRNTO-UHFFFAOYSA-N
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Description

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceuticals and bioactive molecules. dntb.gov.uanih.gov Similarly, butanoic acid and its derivatives have established roles in both biological processes and chemical synthesis. biointerfaceresearch.comnih.gov The combination of these two moieties in 3-(Piperidin-3-yl)butanoic acid creates a chiral scaffold with multiple functional groups, making it a subject of interest for synthetic chemists and drug discovery scientists.

The synthesis of piperidine derivatives is a major focus in modern organic chemistry due to their prevalence in pharmaceuticals and natural alkaloids. dntb.gov.uanih.govnih.gov The development of efficient and stereoselective methods for the synthesis of substituted piperidines is an ongoing challenge. Compounds like this compound, which feature a substituent on the piperidine ring, are valuable targets for novel synthetic methodologies. The presence of both a secondary amine and a carboxylic acid allows for a wide range of chemical transformations, making it a versatile building block for more complex molecules.

The synthesis of such a molecule could potentially be achieved through various established routes for piperidine synthesis, including the hydrogenation of corresponding pyridine (B92270) precursors, reductive amination of dicarbonyl compounds, or through ring-closing metathesis reactions. A plausible method involves the hydrogenation of a γ-(4-pyridyl)butyric acid hydrochloride precursor.

The structure of this compound makes it a versatile scaffold for chemical diversification. The secondary amine of the piperidine ring can be readily functionalized through N-alkylation, N-acylation, or N-arylation, allowing for the introduction of a wide array of substituents. wikipedia.org Furthermore, the carboxylic acid group can be converted into esters, amides, or other carboxylic acid derivatives, providing another point for modification. wikipedia.org This "bifunctional" nature allows for the creation of diverse libraries of compounds for screening in various biological assays. The inherent chirality of the molecule, with a stereocenter at the 3-position of the butanoic acid chain, adds another layer of complexity and potential for stereospecific interactions with biological targets.

The rationale for investigating this compound stems from the well-documented biological activities of both piperidine and butanoic acid derivatives. Piperidine-containing compounds exhibit a broad spectrum of pharmacological activities, including analgesic, antiviral, and antipsychotic properties. ijnrd.org Butanoic acid and its derivatives are known to play roles in cellular processes and have been investigated for their potential as anticancer and antiviral agents. biointerfaceresearch.comnih.gov

The combination of these two pharmacologically relevant fragments in a single molecule provides a strong impetus for its synthesis and biological evaluation. Researchers would be motivated to explore whether this hybrid molecule exhibits unique or enhanced biological activities compared to its individual components. The specific substitution pattern and stereochemistry of this compound could lead to novel interactions with biological targets.

The academic literature is rich with examples of piperidine and butanoic acid derivatives that have been synthesized and studied for their chemical and biological properties. For instance, compounds like 4-(Piperidin-4-yl)butanoic acid have been synthesized and investigated. The synthesis of related structures, such as 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines, highlights the interest in combining the piperidine scaffold with other pharmacophores. researchgate.net

In the realm of butanoic acid derivatives, numerous studies have focused on the synthesis and biological evaluation of compounds where the butanoic acid moiety is attached to various heterocyclic systems. biointerfaceresearch.com For example, 4-(pyridin-3-yl)butanoic acid is a known metabolite of nicotine (B1678760). nih.gov The study of these related compounds provides a valuable framework for understanding the potential properties and applications of this compound.

Compound NameCAS NumberMolecular FormulaKey Features
This compound1334486-36-0C9H17NO2Chiral bifunctional scaffold
4-(Piperidin-4-yl)butanoic acid hydrochloride84512-08-3C9H18ClNO2Isomeric analog, synthesized via hydrogenation
4-(1-BOC-PIPERIDIN-3-YL)-BUTYRIC ACID318536-95-7C14H25NO4N-protected synthetic intermediate
4-(pyridin-3-yl)butanoic acid64280-59-9C9H11NO2Pyridine analog, nicotine metabolite
Butanoic acid107-92-6C4H8O2Short-chain fatty acid with diverse biological roles
Piperidine110-89-4C5H11NPrevalent heterocyclic motif in pharmaceuticals
3-Methylbutanoic acid503-74-2C5H10O2Branched-chain fatty acid, also known as isovaleric acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B1469751 3-(Piperidin-3-yl)butanoic acid CAS No. 1334486-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUVFXUATDRNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Piperidin 3 Yl Butanoic Acid

Retrosynthetic Disconnections and Strategic Planning

A retrosynthetic analysis of 3-(piperidin-3-yl)butanoic acid reveals several potential disconnection points, leading to different synthetic strategies. The primary disconnections involve the C-C bond between the piperidine (B6355638) ring and the butanoic acid side chain, and the C-N and C-C bonds within the piperidine ring itself.

Strategy A: Piperidine Ring Formation Last. This approach involves constructing the butanoic acid side chain on a suitable acyclic precursor, followed by cyclization to form the piperidine ring. A key disconnection is the C-N bond, suggesting an intramolecular amination or reductive amination of a δ-amino carbonyl compound. Further disconnection of the acyclic precursor can lead to simpler starting materials.

Strategy B: Side Chain Introduction onto a Pre-formed Piperidine Ring. This strategy begins with a pre-existing piperidine derivative, which is then functionalized at the 3-position. A logical disconnection is the C3-C1' bond of the butanoic acid side chain. This suggests a nucleophilic addition of an appropriate C4 synthon to a piperidine-3-one or a related electrophile.

Strategy C: Convergent Fragment Coupling. This approach involves the coupling of two fragments of comparable complexity, for instance, a suitably functionalized piperidine precursor and a butanoic acid precursor. This could be achieved through cross-coupling reactions.

These retrosynthetic pathways provide a framework for the development of specific synthetic routes, which can be broadly categorized into classical and asymmetric approaches.

Classical Synthetic Approaches to the Core Structure

Classical methods for the synthesis of the this compound core structure often rely on robust and well-established reactions, typically yielding racemic or diastereomeric mixtures that may require subsequent separation.

One common approach involves the intramolecular cyclization of an acyclic precursor . For instance, a δ-amino-α,β-unsaturated ester can undergo an intramolecular aza-Michael addition to form the piperidine ring. researchgate.netntu.edu.sg The starting unsaturated ester can be assembled through standard olefination reactions. Subsequent reduction of the ester and other functional groups would yield the target butanoic acid derivative.

Another classical strategy is the hydrogenation of a corresponding pyridine (B92270) derivative . A suitably substituted pyridine, such as a 3-(but-1-en-1-yl)pyridine derivative, can be catalytically hydrogenated to the piperidine. mdpi.comnih.gov However, this method often requires harsh conditions and may not be suitable for sensitive functional groups.

The synthesis can also commence from readily available chiral building blocks, such as L-glutamic acid. niscpr.res.in This amino acid can be converted through a series of steps, including reduction of the carboxylic acids to alcohols, conversion to a ditosylate, and subsequent cyclization with a suitable amine to form a 3-aminopiperidine derivative. niscpr.res.in The amino group can then be further functionalized to introduce the butanoic acid side chain.

A Dieckmann cyclization of a suitably substituted diester can also be employed to construct a piperidin-2,4-dione intermediate, which can then be further elaborated to the target structure.

Asymmetric Synthesis of Enantiopure Stereoisomers

To obtain enantiomerically pure stereoisomers of this compound, asymmetric synthetic methods are essential. These can be broadly classified into chiral auxiliary-mediated strategies, asymmetric catalysis, diastereoselective reactions, and enzymatic resolutions.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and are subsequently removed. wikipedia.org For the synthesis of this compound, chiral auxiliaries can be employed in several key steps.

One approach involves the use of Evans oxazolidinone auxiliaries in a conjugate addition reaction. nih.gov An α,β-unsaturated N-acyloxazolidinone can react with a nucleophile, with the chiral auxiliary directing the formation of a new stereocenter. This strategy could be used to set the stereochemistry of the butanoic acid side chain.

Another strategy utilizes carbohydrate-derived chiral auxiliaries , such as arabinopyranosylamine. cdnsciencepub.comresearchgate.net These can be used to direct the diastereoselective addition of nucleophiles to imines, which can be a key step in the construction of substituted piperidines. For example, a domino Mannich-Michael reaction with Danishefsky's diene and an aldimine derived from a chiral amine can yield a dehydropiperidinone with high diastereoselectivity. cdnsciencepub.com

The use of camphorsultam as a chiral auxiliary is another well-established method that could be applied to control the stereochemistry of alkylation or conjugate addition reactions in the synthesis of the target molecule. nih.gov

Chiral AuxiliaryApplicationKey Reaction
Evans OxazolidinoneControl of side chain stereochemistryConjugate addition
ArabinopyranosylamineControl of piperidine ring stereochemistryDomino Mannich-Michael reaction
CamphorsultamControl of side chain or ring stereochemistryAlkylation or conjugate addition

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a highly efficient route to enantiopure compounds by using a small amount of a chiral catalyst to generate a large amount of a chiral product.

A prominent example applicable to the synthesis of this compound is the Rhodium-catalyzed asymmetric reductive Heck reaction . nih.govsnnu.edu.cnacs.orgthieme-connect.comorganic-chemistry.org In this approach, a dihydropyridine (B1217469) derivative can be coupled with a vinyl boronic acid in the presence of a chiral rhodium catalyst to form a 3-vinyltetrahydropyridine with high enantioselectivity. nih.govsnnu.edu.cnacs.org Subsequent reduction of the double bond and the tetrahydropyridine (B1245486) ring would yield the desired 3-substituted piperidine.

Other catalytic asymmetric methods that could be employed include:

Asymmetric hydrogenation: The hydrogenation of a suitably substituted tetrahydropyridine or pyridine derivative using a chiral catalyst can provide enantiomerically enriched piperidines. mdpi.com

Asymmetric conjugate addition: The addition of a nucleophile to an α,β-unsaturated ester or ketone precursor in the presence of a chiral catalyst can establish the stereocenter on the butanoic acid side chain.

Catalytic MethodKey TransformationCatalyst System (Example)
Asymmetric Reductive Heck ReactionC-C bond formationRhodium complex with chiral phosphine (B1218219) ligand
Asymmetric HydrogenationReduction of C=C or C=N bondsRuthenium or Iridium complexes with chiral ligands
Asymmetric Conjugate AdditionC-C bond formationCopper or organocatalysts

Diastereoselective Reaction Sequences

Diastereoselective reactions are used to control the relative stereochemistry of multiple stereocenters. In the synthesis of this compound, this is crucial for obtaining the desired diastereomer.

One strategy involves the diastereoselective cyclization of an acyclic precursor . For example, an intramolecular Michael addition of an amine to a chiral α,β-unsaturated ester can proceed with high diastereoselectivity, controlled by the existing stereocenter in the ester. thieme-connect.com

Another approach is the diastereoselective reduction of a piperidinone intermediate . A 3-substituted 4-piperidinone can be reduced to the corresponding cis- or trans-3,4-disubstituted piperidine with high diastereoselectivity by selecting the appropriate reducing agent. nih.gov For instance, L-Selectride often gives the cis product, while aluminum-based reducing agents can favor the trans isomer. nih.gov

Carbonyl ene and Prins cyclizations of acyclic aldehydes containing an amine functionality can also be employed to generate 3,4-disubstituted piperidines with high diastereoselectivity, with the outcome often dependent on whether a Lewis or Brønsted acid catalyst is used. acs.org

Enzymatic Resolutions for Enantiomeric Separation

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer.

For this compound, a lipase-catalyzed resolution of the racemic carboxylic acid or a corresponding ester is a highly viable strategy. nih.govacs.org Lipases, such as those from Candida antarctica (CALB) or Pseudomonas species, can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted. nih.govnih.gov Alternatively, a racemic carboxylic acid can be esterified, with the lipase (B570770) catalyzing the reaction for only one enantiomer. The resulting mixture of the esterified and unesterified enantiomers can then be separated.

The efficiency and enantioselectivity of the enzymatic resolution can be influenced by factors such as the choice of enzyme, the solvent, and the temperature. nih.gov

Enzyme TypeSubstrateReaction Type
Lipase (e.g., CALB, Pseudomonas sp.)Racemic ester of this compoundEnantioselective hydrolysis
Lipase (e.g., CALB, Pseudomonas sp.)Racemic this compoundEnantioselective esterification

Convergent and Divergent Synthetic Pathways

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. These pathways offer flexibility in assembling the target molecule from different precursor fragments.

A potential divergent pathway could commence from a readily available chiral starting material such as L-glutamic acid. This amino acid provides a scaffold with the desired stereocenter at the future C3 position of the piperidine ring. A multi-step sequence could involve the protection of the amino and carboxylic acid groups, followed by selective reduction and cyclization to form the piperidine ring. Subsequent elaboration of a side chain at the C3 position would then lead to the final butanoic acid moiety. A reported synthesis of 3-amino substituted piperidines from L-glutamic acid showcases the feasibility of forming the piperidine core from this precursor. niscpr.res.in

Alternatively, a divergent route could start from a pre-formed piperidine ring, such as (S)-3-piperidine carboxylic acid. The synthesis of this key intermediate has been described, for instance, through the chiral resolution of 3-piperidine formamide (B127407) or its salt in concentrated hydrochloric acid, which concurrently hydrolyzes the amide and resolves the enantiomers. google.com From (S)-3-piperidine carboxylic acid, the butanoic acid side chain can be introduced through various C-C bond-forming reactions, such as alkylation of the corresponding enolate or a multi-step sequence involving reduction of the carboxylic acid to an alcohol, conversion to a leaving group, and subsequent displacement with a suitable three-carbon nucleophile.

A convergent synthesis, on the other hand, would involve the coupling of two main fragments: a suitably functionalized piperidine precursor and a four-carbon unit that will form the butanoic acid side chain. For instance, a protected 3-halopiperidine could be coupled with a butanoic acid derivative bearing a nucleophilic group, or a piperidine-3-boronic ester could undergo a cross-coupling reaction with a suitable electrophilic partner containing the butanoic acid chain.

Novel Synthetic Techniques and Sustainable Synthesis

Recent advances in synthetic methodology offer promising avenues for the efficient and environmentally benign synthesis of complex molecules like this compound. These techniques focus on improving reaction efficiency, reducing waste, and enhancing safety.

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. While a specific flow synthesis for this compound has not been detailed in the literature, the application of flow chemistry to the synthesis of substituted piperidines has been demonstrated. For example, a flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines has been reported. nih.gov This process utilizes a microfluidic electrolysis cell for the anodic methoxylation of N-formylpiperidine, a key step that allows for the introduction of nucleophiles at the C2 position.

The principles of this approach could be adapted for the synthesis of 3-substituted piperidines. A continuous flow process could be envisioned for the cyclization step to form the piperidine ring or for the subsequent functionalization at the C3 position. The use of tube-in-tube gas-permeable membrane reactors in flow chemistry has also been shown to be effective for the synthesis of carboxylic acids using CO2, a method that could potentially be applied to the final step of the synthesis of this compound from a suitable precursor. durham.ac.uk

Table 1: Example of a Flow Chemistry Process for Piperidine Functionalization This table is based on a representative flow chemistry process for a related piperidine derivative and illustrates the type of data that would be relevant.

Reaction StepReactantsCatalyst/ReagentSolventFlow RateTemperature (°C)Yield (%)
Anodic MethoxylationN-formylpiperidineEt4NBF4 (electrolyte)Methanol (B129727)8.0 mL/minAmbient82
Friedel-Crafts Alkylation2-Methoxypiperidine-1-carbaldehyde, BenzeneAlCl3BenzeneNot specifiedNot specified91

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. This technique can lead to shorter reaction times, higher yields, and access to different reaction pathways. While a specific mechanochemical synthesis of this compound is not documented, the principles of mechanochemistry have been applied to the synthesis of amides from esters using ball milling. acs.org This suggests the potential for developing a mechanochemical route for key steps in the synthesis of our target molecule, for instance, in the formation of an amide precursor to the butanoic acid side chain or in the cyclization to form the piperidine ring. The Morita–Baylis–Hillman reaction, a C-C bond-forming reaction, has also been shown to be significantly accelerated under ball milling conditions, highlighting the potential of mechanochemistry for the construction of the carbon skeleton of the target molecule. beilstein-journals.org

Photoredox Catalysis in Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the generation of reactive radical intermediates. A highly diastereoselective photoredox-catalyzed α-amino C–H arylation of densely functionalized piperidines has been reported. nih.govacs.orgchemrxiv.orgnih.gov In this process, an iridium-based photocatalyst is used to generate an α-amino radical from the piperidine, which then reacts with a cyano(hetero)arene to form a new C-C bond.

Although this specific example leads to arylation rather than the introduction of a butanoic acid side chain, it demonstrates the feasibility of using photoredox catalysis to functionalize the piperidine ring at a position adjacent to the nitrogen atom. A similar strategy could potentially be developed for the alkylation of the piperidine ring at the C3 position by employing a suitable radical precursor for the butanoic acid side chain.

Table 2: Representative Photoredox Catalyzed C-H Arylation of a Piperidine Derivative This table is based on a representative photoredox catalysis reaction for a related piperidine derivative and illustrates the type of data that would be relevant.

Piperidine SubstrateArylating AgentPhotocatalystSolventLight SourceReaction Time (h)Yield (%)Diastereomeric Ratio
N-Boc-2-methylpiperidine4-cyanopyridineIr(ppy)3CH3CNBlue LED1685>20:1
N-Boc-2,6-dimethylpiperidine (cis)4-cyanopyridineIr(ppy)3CH3CNBlue LED1678>20:1

Green Chemistry Principles and Atom Economy Considerations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it When evaluating synthetic routes to this compound, several of these principles are pertinent.

One key metric of green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The formula for calculating percent atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For instance, in a hypothetical synthesis of this compound via the alkylation of a piperidine precursor with a butanoyl halide, the atom economy would be less than 100% due to the formation of a halide salt as a byproduct. In contrast, a hypothetical [4+2] cycloaddition reaction to form the piperidine ring followed by functionalization could potentially have a higher atom economy if all atoms of the reactants are incorporated into the product.

Other green chemistry considerations include the use of less hazardous reagents and solvents, employing catalytic rather than stoichiometric reagents, and designing energy-efficient processes. For example, the use of water as a solvent in the synthesis of piperidinols represents a greener approach. nih.gov The development of catalytic, solvent-free mechanochemical methods and visible-light-driven photoredox reactions also aligns with the principles of green chemistry by reducing energy consumption and the use of hazardous materials.

Chemical Reactivity and Derivatization Strategies

Functional Group Interconversions and Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations beyond simple amide and ester formation. These modifications can significantly alter the compound's physicochemical properties.

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(piperidin-3-yl)butan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF). The resulting alcohol can then serve as a handle for further derivatization, such as etherification or oxidation to an aldehyde.

Decarboxylation Reactions: While challenging, decarboxylation of 3-(piperidin-3-yl)butanoic acid can be pursued to generate 3-butylpiperidine. This type of reaction, often requiring harsh conditions or specialized methods like Barton decarboxylation, fundamentally alters the structure by removing the acidic functional group.

Curtius and Hofmann Rearrangements: The carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to yield an isocyanate. This intermediate can be trapped with various nucleophiles to form ureas, carbamates, or amines, effectively replacing the carboxyl group with a nitrogen-containing functionality. Similarly, the Hofmann rearrangement of an intermediate primary amide can also lead to an amine with one less carbon.

Amide and Ester Coupling Reactions

The most common derivatization strategy for this compound involves the formation of amides and esters at the carboxylic acid position. These reactions are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.

A variety of standard peptide coupling reagents are employed for amide bond formation. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Other effective coupling agents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Esterification is typically achieved through acid-catalyzed reactions with alcohols (Fischer esterification) or by reaction of the carboxylate salt with an alkyl halide. Alternatively, coupling of the carboxylic acid with an alcohol can be mediated by reagents like DCC in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Table 1: Examples of Coupling Reagents and Conditions

Reaction TypeReagent(s)Solvent(s)Typical Conditions
Amide CouplingEDC, HOBtDMF, DCMRoom temperature, 12-24 hours
Amide CouplingHATU, DIPEADMF0 °C to room temperature, 2-6 hours
EsterificationH₂SO₄ (catalytic), Methanol (B129727)MethanolReflux, 4-8 hours
EsterificationOxalyl chloride, then Alcohol, Pyridine (B92270)DCM0 °C to room temperature, 1-3 hours

Electrophilic and Nucleophilic Reactions at the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a key site for introducing diversity. Its nucleophilic character allows for a wide range of reactions with electrophiles.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides or by reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This allows for the introduction of a wide array of alkyl and substituted alkyl groups.

N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) yields N-amides. This modification can significantly impact the basicity and conformational flexibility of the piperidine ring.

N-Arylation and N-Vinylation: More advanced C-N bond-forming reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or vinyl substituents onto the piperidine nitrogen, providing access to a broader range of chemical space.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of N-sulfonamides, which can alter the hydrogen bonding capacity and electronic properties of the piperidine moiety.

Carbon-Carbon Bond Forming Reactions on the Butanoic Acid Side Chain

Modifications to the carbon backbone of the butanoic acid side chain are less common but offer opportunities for significant structural alteration.

One potential strategy involves the generation of an enolate or a related nucleophile at the α- or β-position of the esterified butanoic acid chain. For instance, deprotonation of the α-carbon of the corresponding methyl or ethyl ester with a strong base like lithium diisopropylamide (LDA) could generate an enolate. This nucleophile could then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to form new carbon-carbon bonds. However, these reactions would need to be carefully controlled to avoid competing reactions at the piperidine nitrogen, which would likely require an N-protecting group.

Modifications and Substitutions on the Piperidine Ring System

Altering the piperidine ring itself provides another layer of diversification. These modifications often require multi-step synthetic sequences.

Introduction of Substituents: While direct C-H activation on the piperidine ring is challenging, synthetic routes starting from substituted piperidine precursors can be employed. For example, using a pre-functionalized piperidine ring, such as a 4-hydroxypiperidine (B117109) or a 4-ketopiperidine, in the initial synthesis allows for the introduction of substituents at various positions on the ring.

Ring-Contraction and Ring-Expansion: More complex transformations could involve ring-contraction to form pyrrolidine (B122466) derivatives or ring-expansion to generate azepane analogs. These skeletal rearrangements would fundamentally change the core structure and are typically achieved through specialized multi-step synthetic sequences.

Synthesis of Complex Analogs and Conjugates

The versatile reactivity of this compound makes it an excellent building block for the synthesis of more complex molecules and bioconjugates.

Bifunctional Molecules: The presence of two distinct reactive handles (the amine and the carboxylic acid) allows for the orthogonal derivatization of the molecule. For example, the piperidine nitrogen can be coupled to one molecular fragment, while the carboxylic acid is linked to another, creating bifunctional or dual-target ligands.

Peptide Conjugates: The carboxylic acid can be coupled to the N-terminus of a peptide or an amino acid residue within a peptide sequence. Conversely, the piperidine nitrogen can be acylated by the C-terminus of a peptide. This allows for the incorporation of the this compound scaffold into peptidomimetics.

Fluorescent Labeling and Bioconjugation: The amine or carboxylic acid can be reacted with fluorescent dyes, biotin, or other reporter tags. For instance, the piperidine nitrogen can react with an N-hydroxysuccinimide (NHS) ester of a fluorophore, or the carboxylic acid can be coupled to an amine-functionalized tag. This enables the use of the resulting conjugates in biological assays and imaging studies.

Structural Features and Conformational Analysis

Conformational Preferences of the Piperidine (B6355638) Ring

The six-membered saturated heterocycle of the piperidine ring is not planar and, similar to cyclohexane, primarily adopts a chair conformation to minimize angular and torsional strain. Other higher-energy conformations include the boat and twist-boat forms. In the case of 3-(Piperidin-3-yl)butanoic acid, the butanoic acid substituent at the C3 position can occupy either an axial or an equatorial position in the dominant chair conformation.

The energetic preference for the equatorial versus the axial position is largely dictated by steric hindrance. An axial substituent experiences destabilizing 1,3-diaxial interactions with the axial hydrogens at the C5 and C1 (nitrogen) positions. masterorganicchemistry.com To minimize these steric clashes, the bulky butanoic acid group is expected to predominantly occupy the more stable equatorial position. This preference can be quantified by the conformational A-value, which represents the free energy difference between the axial and equatorial conformers. While a specific A-value for the butanoic acid group is not commonly tabulated, it is expected to be significant, ensuring the equatorial conformer is heavily favored at equilibrium. masterorganicchemistry.com

However, the conformational equilibrium can be influenced by other factors. For instance, N-acylation or N-alkylation of the piperidine nitrogen can alter the ring's conformational landscape. nih.gov Such modifications can introduce pseudoallylic strain, which in some cases can favor an axial substituent. nih.gov Furthermore, high-energy boat or twist-boat conformations, though generally less stable, may be populated and can be stabilized in specific environments, such as within a protein binding site. ias.ac.inresearchgate.net

Table 1: Predicted Conformational Preferences of the Piperidine Ring
ConformationSubstituent PositionRelative EnergyKey Interactions
ChairEquatorialMost Stable (Lowest)Minimizes steric strain.
ChairAxialHigher1,3-diaxial steric interactions.
Twist-BoatN/AHighAvoids flagpole interactions of the boat form.
BoatN/AHighestSignificant flagpole steric interactions.

Stereochemical Assignment and Absolute Configuration Determination

This compound possesses two stereocenters: the carbon at position 3 of the piperidine ring (C3) and the carbon at position 3 of the butanoic acid side chain (C3'). This results in the existence of four possible stereoisomers: (3R, 3'R), (3S, 3'S), (3R, 3'S), and (3S, 3'R). The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

The definitive determination of the absolute configuration of a specific stereoisomer is typically achieved through single-crystal X-ray crystallography. This technique provides a three-dimensional map of electron density, allowing for the unambiguous assignment of the spatial arrangement of all atoms. nih.gov In the absence of suitable crystals, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are employed. ipb.pt The use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments that are distinguishable by NMR, allowing for the assignment of absolute configuration by comparison to known standards.

NMR spectroscopy is also a powerful tool for determining the relative stereochemistry (cis or trans) of the substituents on the piperidine ring. The magnitude of the coupling constants (J-values) between adjacent protons is dependent on the dihedral angle between them. nih.govrsc.org In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (around 10-13 Hz), whereas axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings are smaller (around 2-5 Hz). By analyzing the coupling patterns of the C3 proton, its preferred axial or equatorial orientation, and thus the cis/trans relationship to other ring protons, can be established.

Table 2: Example of CIP Priority Assignment for the (3R)-stereocenter
Atom/Group Attached to C3Basis for PriorityPriority
-NH- (Piperidine Nitrogen)Highest atomic number (N vs. C)1
-CH(CH₃)(COOH) (Butanoic acid group)Carbon attached to other carbons and oxygen2
-CH₂- (C2 of piperidine)Carbon attached to nitrogen3
-H (Hydrogen on C3)Lowest atomic number4

Note: The assignment of priorities 2 and 3 may vary based on the full CIP rules application considering subsequent atoms. This table provides a simplified illustration.

Intramolecular Interactions and Hydrogen Bonding Networks

The structure of this compound contains both hydrogen bond donors (the piperidine N-H and the carboxylic acid O-H) and hydrogen bond acceptors (the piperidine nitrogen lone pair and the two oxygen atoms of the carboxyl group). This arrangement allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation.

A key potential interaction is the formation of a hydrogen bond between the piperidine nitrogen and the acidic proton of the carboxyl group (N···H-O). capes.gov.brnih.gov This interaction would be most favorable when the butanoic acid substituent is in the axial position, as this brings the two functional groups into closer proximity. Such a hydrogen bond could stabilize the axial conformer, partially offsetting the steric penalty of 1,3-diaxial interactions. researchgate.net Another possibility is a hydrogen bond between the N-H proton of the piperidine and the carbonyl oxygen of the butanoic acid group (N-H···O=C).

Table 3: Potential Intramolecular Hydrogen Bonds
DonorAcceptorFavored ConformationComment
Carboxyl O-HPiperidine NAxialCreates a cyclic structure, potentially stabilizing the axial conformer.
Piperidine N-HCarbonyl C=OAxial or EquatorialFeasibility depends on the precise geometry and bond rotations.
Piperidinium N⁺-HCarboxylate O⁻AxialStrong electrostatic interaction in the zwitterionic form.

Influence of Conformation on Reactivity and Molecular Recognition

The conformation of this compound has a profound impact on its chemical reactivity and its ability to interact with other molecules, a cornerstone of molecular recognition in biological systems. The accessibility of the reactive carboxylic acid group is highly dependent on its orientation.

An equatorially positioned butanoic acid group is more sterically accessible, which would generally lead to faster reaction rates for processes like esterification or amide bond formation, as reagents can approach with less hindrance. masterorganicchemistry.com Conversely, an axial butanoic acid group is more sterically shielded by the piperidine ring, which would likely decrease its reactivity toward bulky reagents. researchgate.net

In the context of molecular recognition, the specific three-dimensional shape adopted by a particular stereoisomer and conformer is critical for binding to biological targets such as enzymes or receptors. nih.gov The spatial arrangement of the piperidine ring, the butanoic acid side chain, and the hydrogen bonding groups determines the molecule's pharmacophore. A rigid conformation, potentially locked by intramolecular hydrogen bonds, can lead to higher binding affinity and selectivity for a target protein, as less conformational entropy is lost upon binding. However, some degree of flexibility might be necessary to allow for an induced fit into the binding pocket. The ability of the molecule to present its hydrogen bond donors and acceptors in a precise orientation is fundamental to forming stable interactions with a biological partner. Therefore, understanding the conformational preferences is essential for designing molecules with specific biological activities.

Table 4: Expected Influence of Conformation on Reactivity
ConformerReactivity of Carboxyl GroupMolecular Recognition Potential
EquatorialHigher (more accessible)Presents a different 3D profile for binding partners.
AxialLower (sterically hindered)May be required for specific intramolecular interactions necessary for binding.

Table of Mentioned Compounds

Compound Name
This compound
Cyclohexane

Biological and Pharmacological Research Applications As a Chemical Probe/scaffold

Design Principles for Derivatives Targeting Biological Systems

No literature was found that discusses the design principles for creating derivatives of 3-(Piperidin-3-yl)butanoic acid intended for interaction with biological systems. Research in this area would typically involve computational modeling and synthetic chemistry to predict and create molecules with desired properties, but such studies for this specific compound are not available in the public domain.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. However, no SAR studies for analogs of this compound have been published.

There is no available data on the synthesis of a series of this compound analogs with varied substituents on the piperidine (B6355638) ring or the butanoic acid chain. Consequently, the effects of such chemical modifications on biological activity remain unexplored.

The compound this compound possesses chiral centers, meaning it can exist in different stereoisomeric forms (e.g., (R)- and (S)-enantiomers). While the stereochemistry of a molecule is often critical for its interaction with biological targets, no studies were found that investigate the stereochemical impact of this compound on molecular recognition. Information on the synthesis and differential biological evaluation of its stereoisomers is absent from the scientific literature.

Investigation of Receptor Binding Profiles (in vitro studies)

No in vitro studies detailing the binding profile of this compound to any specific biological receptors have been reported. Such studies would typically involve assays to determine the affinity and selectivity of the compound for a panel of receptors, providing insights into its potential pharmacological targets.

Enzyme Inhibition/Activation Assays (in vitro studies)

There is no published research on the effects of this compound in enzyme inhibition or activation assays. These in vitro tests are crucial for identifying if a compound can modulate the activity of specific enzymes, which is a common mechanism of action for many drugs.

Cellular Target Identification and Mechanistic Studies (in vitro, non-clinical)

No non-clinical, in vitro studies aimed at identifying the cellular targets of this compound or elucidating its mechanism of action at a cellular level were found. This type of research is essential for understanding the biological pathways a compound may affect.

Due to a lack of publicly available scientific research on "this compound," a detailed article on its in vivo pharmacological models for mechanism elucidation and target engagement cannot be generated at this time. Searches for non-clinical studies, target engagement data, and animal models related to this specific compound did not yield any relevant information.

Scientific literature does not currently contain the necessary data to fulfill the request for detailed research findings and data tables as outlined. Therefore, to maintain scientific accuracy and adhere to the strict content inclusions, the article cannot be written. Further research on "this compound" would be required for such an article to be possible.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Piperidin-3-yl)butanoic acid, molecular docking can be instrumental in identifying potential biological targets and elucidating the key interactions that govern binding affinity.

While specific molecular docking studies on this compound are not extensively reported in publicly available literature, the principles of this technique can be illustrated by examining studies on structurally related compounds, such as derivatives of nipecotic acid (piperidine-3-carboxylic acid). For instance, in the study of GABA transporter 1 (GAT1) inhibitors, molecular docking has been used to understand how nipecotic acid analogs bind to the transporter. nih.gov These studies reveal the importance of the carboxylic acid group in forming crucial interactions with the target protein. nih.gov

A hypothetical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Target: A protein target of interest, for example, a GABA transporter, would be obtained from a protein database and prepared for docking by removing water molecules and adding charges.

Docking Simulation: A docking algorithm would be used to explore various binding poses of the ligand within the active site of the protein.

Scoring and Analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key interactions such as hydrogen bonds, and ionic and hydrophobic interactions.

These insights are crucial for predicting the biological activity of this compound and for guiding the design of more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Sampling and Binding Mode Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the stability of ligand-protein complexes over time. For a flexible molecule like this compound, MD simulations are particularly valuable for understanding its conformational preferences and how it adapts to a binding site.

An MD simulation of this compound, either in solution or within a protein binding site, would allow for:

Conformational Sampling: To identify the most stable conformations of the molecule and the energy barriers between them.

Binding Mode Stability: To assess the stability of a docked pose over time and to observe any induced-fit effects where the protein adjusts its conformation to accommodate the ligand.

Solvent Effects: To understand the role of water molecules in mediating ligand-protein interactions.

The data from such simulations can provide a more accurate picture of the binding process and can be used to refine the results of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.

While a specific QSAR study for a series of this compound derivatives has not been published, the principles of QSAR can be applied to this scaffold. A typical QSAR study would involve:

Data Set: A collection of this compound analogs with experimentally determined biological activities.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

Studies on other piperidine (B6355638) derivatives have successfully employed QSAR to elucidate the structural requirements for activity. For example, 3D-QSAR studies on piperidine-based inhibitors have provided contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

QSAR Parameter Description Relevance to this compound
LogP A measure of lipophilicity.Influences membrane permeability and binding to hydrophobic pockets.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.Relates to hydrogen bonding capacity and membrane penetration.
Molecular Weight The mass of the molecule.Affects overall size and can influence binding.
Hydrogen Bond Donors/Acceptors The number of hydrogen bond donor and acceptor groups.Crucial for specific interactions with biological targets.

De Novo Design Strategies Utilizing the Piperidinylbutanoic Acid Scaffold

De novo design is a computational strategy for generating novel molecular structures with desired properties. The this compound scaffold can serve as a starting point or a building block in de novo design algorithms to create new potential drug candidates. These strategies can be broadly categorized as ligand-based or structure-based.

Ligand-Based De Novo Design: This approach uses information from known active molecules. For example, by analyzing the pharmacophore of known GABA uptake inhibitors, a de novo design program could generate new molecules that retain the key features of the piperidinylbutanoic acid scaffold while exploring different substituents to enhance activity or improve pharmacokinetic properties.

Structure-Based De Novo Design: This method utilizes the three-dimensional structure of the biological target. An algorithm can "grow" a molecule within the binding site, starting with a fragment like the piperidine ring of this compound, and adding atoms or functional groups that form favorable interactions with the protein. Reinforcement learning is a modern approach in this area, where an "agent" learns to build molecules with optimized properties for a specific target. arxiv.org

The use of the piperidine scaffold in the design of GABA uptake inhibitors like tiagabine, which is derived from nipecotic acid, exemplifies the potential of this core structure in drug discovery. nih.govnih.gov

Virtual Screening for Identification of Novel Binding Partners

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When considering this compound, virtual screening can be employed in two primary ways:

To find targets for this compound: By screening this compound against a panel of known protein structures, it may be possible to identify potential biological targets with which it interacts.

To find new ligands based on the piperidinylbutanoic acid scaffold: A virtual library of compounds containing the this compound core can be screened against a specific target to identify derivatives with improved binding affinity or selectivity.

The process typically involves high-throughput docking of a large compound database into the active site of a target protein, followed by the application of scoring functions to rank the potential hits. This approach has been successfully used to identify inhibitors for a wide range of targets. The use of virtual screening to discover novel ligands for central nervous system (CNS) targets is a well-established practice. nih.govjksus.org

Conformationally Restricted Analog Design

The flexibility of the piperidine ring and the butanoic acid side chain in this compound means that it can adopt multiple conformations. Identifying the "bioactive conformation" — the shape the molecule adopts when it binds to its target — is a key goal in drug design. One strategy to enhance potency and selectivity is to design conformationally restricted analogs that lock the molecule into its bioactive conformation.

Based on conformational studies of the closely related nipecotic acid, we know that the piperidine ring exists in a chair equilibrium and that intramolecular hydrogen bonds can influence the orientation of the carboxylic acid group (axial vs. equatorial). rsc.orgresearchgate.net

Strategies for designing conformationally restricted analogs of this compound could include:

Introduction of double bonds or ring systems: Fusing another ring to the piperidine scaffold or introducing unsaturation can limit the number of accessible conformations.

Strategic placement of bulky substituents: Adding large groups can sterically hinder certain rotations and favor a particular conformation.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of 3-(Piperidin-3-yl)butanoic acid by separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment due to its high resolution and sensitivity. A typical reversed-phase HPLC method would be developed to achieve optimal separation. The zwitterionic nature of this compound, containing both a basic secondary amine and an acidic carboxylic acid, requires careful selection of mobile phase pH to ensure good peak shape and retention. An acidic mobile phase is often employed to protonate the piperidine (B6355638) nitrogen, leading to predictable retention on a C18 column.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

Gas Chromatography (GC) can also be utilized for purity analysis, particularly for assessing volatile or semi-volatile impurities. However, due to the low volatility and polar nature of this compound, derivatization is typically required. Esterification of the carboxylic acid and acylation of the piperidine nitrogen, for instance with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), renders the molecule more volatile and thermally stable for GC analysis.

Supercritical Fluid Chromatography (SFC) presents a modern alternative, offering fast separations with reduced solvent consumption. SFC is particularly advantageous for chiral separations but can also be effective for achiral purity analysis. The use of supercritical CO2 modified with a polar co-solvent like methanol (B129727) allows for the efficient elution of polar compounds like this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most definitive structural information. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. In ¹H NMR, the chemical shifts, coupling constants, and integration of the signals for the piperidine ring protons, the butanoic acid chain protons, and the methine proton at the chiral center are all critical for structural confirmation. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further establish connectivity between protons and their attached carbons.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 157.21 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), and the N-H stretch of the secondary amine (around 3300 cm⁻¹).

UV-Vis Spectroscopy is of limited utility for this compound as it lacks a significant chromophore. The primary absorption would be in the far UV region (below 220 nm) due to the carboxylic acid group. It is mainly used for quantitative analysis in conjunction with HPLC.

Chiral Analytical Techniques for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position of the butanoic acid chain, it can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is critical in many applications.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common method for separating and quantifying enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds.

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Ethanol/Trifluoroacetic acid (80:20:0.1)
Flow Rate 0.8 mL/min
Detection UV at 215 nm
Column Temperature 25 °C

Chiral Gas Chromatography (Chiral GC) can also be employed for enantiomeric separation, again requiring prior derivatization to increase volatility. The derivatized enantiomers are then separated on a GC column coated with a chiral stationary phase.

NMR with Chiral Shift Reagents provides another means of determining enantiomeric excess. The addition of a chiral lanthanide shift reagent can induce different chemical shifts for corresponding protons in the two enantiomers, allowing for their integration and the calculation of the enantiomeric ratio.

Advanced Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for identifying and quantifying this compound, especially in complex matrices. Following HPLC separation, the compound is ionized and subjected to two stages of mass analysis. The first stage selects the parent ion ([M+H]⁺), which is then fragmented, and the resulting product ions are analyzed in the second stage. This provides a high degree of certainty in identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. For this compound, derivatization is a prerequisite. The GC-MS analysis would provide the retention time from the GC and the mass spectrum of the derivatized compound, aiding in its unequivocal identification and the analysis of any related volatile impurities.

Intellectual Property and Patent Landscape Analysis

Analysis of Patent Filings Citing 3-(Piperidin-3-yl)butanoic Acid as an Intermediate

A thorough review of patent databases for applications and granted patents explicitly citing this compound as an intermediate in the synthesis of other chemical entities did not yield specific results. While numerous patents claim piperidine (B6355638) derivatives and β-amino acid structures as crucial for the development of therapeutic agents, particularly in the class of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, a direct and unambiguous link to this compound is not apparent. The search for its application in the synthesis of other compounds, including those outside the DPP-IV inhibitor class, was similarly unrevealing.

Patented Synthetic Methodologies Involving the Compound

There is a lack of specific patented methodologies for the synthesis of this compound. General methods for the synthesis of substituted piperidines and butanoic acid derivatives are well-documented in the chemical literature. However, patent claims specifically directed to novel or improved synthetic routes for this particular compound were not found. This suggests that its preparation may rely on standard, non-patented chemical transformations or that any proprietary methods are held as trade secrets and not disclosed in the public domain.

Role as a Key Building Block in Patented Chemical Entities and Scaffolds

The role of this compound as a key building block in patented chemical entities and scaffolds remains largely undefined in the public patent record. The piperidine ring is a well-established scaffold in medicinal chemistry, valued for its ability to introduce a basic nitrogen atom and a defined three-dimensional structure into a molecule. Similarly, the butanoic acid fragment can serve as a linker or a pharmacophoric element. However, the specific combination represented by this compound does not appear as a prominently featured building block in patented new chemical entities.

Future Perspectives and Emerging Research Directions

Exploration of Novel Biological Targets and Therapeutic Areas

The piperidine (B6355638) core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The unique substitution pattern of 3-(Piperidin-3-yl)butanoic acid offers opportunities to explore new biological targets and develop therapies for a range of diseases.

Derivatives of the closely related piperidine-3-carboxylic acid have shown promise as potent and selective inhibitors of various enzymes. For instance, a series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against cathepsin K, a key enzyme involved in bone resorption. mdpi.com One compound in this series, H-9, demonstrated significant potency and showed anti-bone resorption effects in vitro comparable to a clinical trial candidate, suggesting a potential therapeutic avenue for osteoporosis. mdpi.com

Furthermore, the 3-substituted piperidine scaffold has been a cornerstone in the development of inhibitors for the HDM2-p53 protein-protein interaction, a critical pathway in cancer therapy. Researchers have successfully designed 3,3-disubstituted piperidines that act as potent and orally bioavailable HDM2-p53 inhibitors, demonstrating tumor growth inhibition in various cancer cell lines. nih.gov By modifying the functional groups on the piperidine ring, it was possible to optimize interactions within the key binding pockets of the HDM2 protein. nih.gov The butanoic acid moiety of this compound could serve as a handle for similar modifications, potentially leading to new classes of oncology drugs.

The scaffold's potential also extends to neurological disorders. The synthesis of piperidine-3-carboxylic acid analogs has been explored for their ability to cross the blood-brain barrier, with in silico studies suggesting interactions with the human GABA transporter 1 (GAT-1), a target relevant for conditions like Alzheimer's disease. ajchem-a.com This indicates that this compound and its derivatives could be investigated for their utility in treating central nervous system disorders.

Integration into Complex Natural Product Synthesis Pathways

Natural products are a rich source of structurally diverse and biologically active molecules, with piperidine rings being a common motif in many alkaloids. niscpr.res.inmdpi.com The development of efficient and divergent total synthesis strategies is a major goal in organic chemistry, allowing for the creation of not only the natural products themselves but also novel analogs with potentially improved medicinal properties. news-medical.netnih.gov

The this compound scaffold can be envisioned as a valuable chiral building block or "synthon" for constructing more complex natural products. Strategies such as deconstructive and divergent synthesis, where a common intermediate is used to produce multiple target molecules, are becoming increasingly powerful. mdpi.com For example, a key step in the synthesis of the morphine alkaloid (−)-thebainone A involved the construction of a piperidine ring from a dihydropyran precursor. mdpi.com The pre-functionalized nature of this compound, with its carboxylic acid side chain, could streamline the synthesis of complex alkaloids or other peptidic natural products that require such functionality for their biological activity or for further chemical modification. researchgate.net

Function-oriented synthesis, which prioritizes the biological function of a molecule in synthetic planning, could leverage this scaffold to rapidly access the core pharmacophore of a natural product family. nih.gov By using this compound as a starting point, chemists could potentially bypass numerous steps required to build the piperidine ring and install the side chain, accelerating the discovery of new bioactive agents inspired by nature. nih.govnih.gov

Development of Innovative Synthetic Methodologies

While the piperidine scaffold is common, the development of efficient, stereoselective, and scalable methods for its synthesis remains an active area of research. nih.gov Future work on this compound will likely benefit from and contribute to innovations in synthetic chemistry.

Traditional methods often rely on the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions. nih.gov Modern approaches have focused on developing milder and more selective catalysts. For instance, palladium-catalyzed hydrogenation has proven effective for creating highly functionalized fluorinated piperidines under gentle conditions, while rhodium catalysts have also been used for similar transformations. nih.gov Another innovative approach involves a hydroboration/hydrogenation cascade that can be highly cis-selective for substituted pyridines. nih.gov

More recently, a modular, two-stage process has been developed that combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net This method first uses an enzyme to selectively install a hydroxyl group on the piperidine ring, which can then be used as a handle for further functionalization, streamlining the creation of complex 3D molecules and reducing the need for costly precious metal catalysts like palladium. news-medical.net Applying such C-H activation strategies could provide novel and efficient pathways to synthesize diverse libraries of this compound analogs. news-medical.net

Applications in Materials Science and Polymer Chemistry as a Monomer or Modifier

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a carboxylic acid, makes it a compelling candidate for applications in polymer and materials science. While its direct use has not been extensively reported, its structure suggests significant potential as a monomer or a polymer modifier.

This molecule could be used in step-growth polymerization to create novel polyamides or polyester-amides. The incorporation of the piperidine ring directly into the polymer backbone would introduce unique conformational constraints and potential for hydrogen bonding, influencing the material's thermal and mechanical properties. These properties are critical in the development of advanced materials, such as high-performance fibers or engineering plastics.

Furthermore, this compound could serve as a modifying agent for existing polymers. For example, biocompatible and biodegradable polyesters like polylactide (PLA) or poly(3-hydroxybutyrate) (PHBV) are widely used in biomedical applications, but their properties are often modified to enhance performance. mdpi.com The carboxylic acid group of this compound could be used to graft it onto these polyester (B1180765) backbones, introducing pendant piperidine groups. These groups could alter the material's hydrophilicity, degradation rate, and cell adhesion properties. The basic nitrogen of the piperidine ring could also impart pH-responsiveness to the material, making it a candidate for smart drug delivery systems where drug release is triggered by changes in environmental pH. mdpi.com

Leveraging Artificial Intelligence and Machine Learning for Scaffold Optimization and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, significantly accelerating the research and development process. researchgate.net

Q & A

Q. What are the standard synthetic routes for 3-(Piperidin-3-yl)butanoic acid, and how are reaction conditions optimized?

The synthesis typically involves coupling piperidine derivatives with butanoic acid precursors. Key steps include:

  • Alkylation or acylation reactions using reagents like butyryl chloride or bromoalkanes to introduce the butanoic acid chain.
  • Protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) to preserve reactive sites during synthesis .
  • Optimization parameters: Temperature (60–100°C), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., palladium for cross-coupling). Yield improvements often require iterative adjustments to reaction time and stoichiometry .

Q. How is this compound characterized for purity and structural confirmation?

Methodological approaches include:

  • Chromatography : HPLC or TLC to assess purity, with mobile phases optimized for polar functional groups .
  • Spectroscopy :
  • NMR (¹H/¹³C) to confirm piperidine ring proton environments and butanoic acid chain connectivity .
  • IR to identify carboxylic acid (1700–1720 cm⁻¹) and piperidine N-H stretches .
    • Mass spectrometry for molecular weight validation (e.g., ESI-MS for protonated ions) .

Q. What biological targets are associated with this compound, and how are its interactions studied?

The compound’s piperidine moiety often targets enzymes or receptors with hydrophobic binding pockets. Common assays include:

  • Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., acetylcholinesterase or kinase assays) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to quantify affinity (Kᵢ) .
  • Molecular docking simulations : Used to predict binding modes, leveraging the piperidine ring’s conformational flexibility .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or stereochemistry) influence the biological activity of this compound derivatives?

  • Halogen substituents : Bromine or chlorine at the phenyl ring (in analogues like 3-(4-Bromophenyl)butanoic acid) enhance hydrophobic interactions, increasing binding affinity by 2–5-fold in enzyme inhibition assays .
  • Stereochemistry : Enantiomers may exhibit divergent activities. For example, (S)-isomers of related compounds show higher selectivity for GABA receptors compared to (R)-forms .
  • Methodological approach : Compare analogues in a standardized assay panel (e.g., anti-inflammatory, antimicrobial) and correlate results with computational lipophilicity (ClogP) and steric parameters .

Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?

Discrepancies often arise from variations in:

  • Assay conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility and activity .
  • Cell lines or tissue sources : Differences in receptor isoform expression (e.g., COX-1 vs. COX-2) may explain conflicting results in anti-inflammatory studies .
  • Resolution strategy : Replicate studies under harmonized protocols and validate findings using orthogonal assays (e.g., SPR alongside enzymatic assays) .

Q. What strategies are effective for optimizing the metabolic stability of this compound in preclinical studies?

  • Prodrug design : Esterification of the carboxylic acid group to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., piperidine N-oxidation) and introduce blocking groups (e.g., methyl substituents) .
  • In silico ADMET modeling : Predict metabolic pathways using software like Schrödinger’s QikProp .

Q. How can enantiomeric purity of this compound derivatives be achieved and validated?

  • Synthetic methods : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) .
  • Analytical validation :
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) .
  • Optical rotation and CD spectroscopy for absolute configuration determination .

Q. What are the potential toxicity concerns for this compound, and how are they assessed?

  • In vitro toxicity : HepG2 cell viability assays and hERG channel inhibition studies to cardiotoxicity .
  • In vivo models : Acute toxicity (LD₅₀) in rodents, with histopathological analysis of liver/kidney tissues .
  • Structural alerts : Piperidine rings may form reactive metabolites; mitigate via deuteration or fluorine substitution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-3-yl)butanoic acid
Reactant of Route 2
3-(Piperidin-3-yl)butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.